molecular formula C13H10F2O2 B13522784 [4-(2,5-Difluorophenoxy)phenyl]methanol

[4-(2,5-Difluorophenoxy)phenyl]methanol

Cat. No.: B13522784
M. Wt: 236.21 g/mol
InChI Key: LFVBVFBPPFNAIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-(2,5-Difluorophenoxy)phenyl]methanol: is an organic compound with the molecular formula C13H10F2O2 and a molecular weight of 236.22 g/mol . This compound is characterized by the presence of two fluorine atoms attached to a phenoxy group, which is further connected to a phenylmethanol moiety. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(2,5-Difluorophenoxy)phenyl]methanol typically involves the reaction of 2,5-difluorophenol with benzyl chloride in the presence of a base such as potassium carbonate . The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves rigorous quality control measures to maintain consistency in the product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [4-(2,5-Difluorophenoxy)phenyl]methanol can undergo oxidation reactions to form corresponding or .

    Reduction: It can be reduced to form .

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include and .

    Reduction: Reducing agents such as or are used.

    Substitution: Nucleophiles like or can be used under basic conditions.

Major Products Formed:

    Oxidation: Formation of or .

    Reduction: Formation of .

    Substitution: Formation of various substituted phenylmethanol derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis for the preparation of more complex molecules.
  • Employed in the study of reaction mechanisms and kinetics .

Biology:

  • Investigated for its potential biological activity and interactions with biological molecules.

Medicine:

  • Explored for its potential use in the development of pharmaceutical compounds due to its unique structural features.

Industry:

  • Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of [4-(2,5-Difluorophenoxy)phenyl]methanol involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its lipophilicity and electronegativity , which can influence its binding affinity to enzymes or receptors . The compound can modulate various biochemical pathways by acting as an inhibitor or activator of specific proteins .

Comparison with Similar Compounds

  • [4-(2,3-Difluorophenoxy)phenyl]methanol
  • [2-(3,4-Difluorophenoxy)phenyl]methanol
  • [4-(2,5-Difluorophenoxy)methyl]phenylmethanol

Uniqueness:

  • The specific positioning of the fluorine atoms in [4-(2,5-Difluorophenoxy)phenyl]methanol imparts unique chemical reactivity and biological activity compared to its analogs.
  • The compound’s ability to undergo diverse chemical reactions makes it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C13H10F2O2

Molecular Weight

236.21 g/mol

IUPAC Name

[4-(2,5-difluorophenoxy)phenyl]methanol

InChI

InChI=1S/C13H10F2O2/c14-10-3-6-12(15)13(7-10)17-11-4-1-9(8-16)2-5-11/h1-7,16H,8H2

InChI Key

LFVBVFBPPFNAIO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CO)OC2=C(C=CC(=C2)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.